Cas no 1074-12-0 (2-Oxo-2-phenylacetaldehyde)
2-Oxo-2-phenylacetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxo-2-phenylacetaldehyde
- PHENYLGLYOXAL MONOHYDRATE, CRYSTALLIZED
- PHENYLGLYOXAL
- p-Phenylglyoxalmonohydrate
- Phenylglyoxal Monohydrate
- NSC 156299
- NSC 26909
- NSC 627436
- Phenylethanedial
- Phenylethanedione
- Phenylglyoxaldehyde
- phenyl-glyoxa
- 2-Phenylglyoxal
- Glyoxal, phenyl-
- Phenylglyoxal~96%
- benzoylformaldehyde
- benzoylcarboxaldehyde
- Oxo(phenyl)acetaldehyde
- alpha-oxobenzeneacetaldehyde
- Benzeneacetaldehyde, .alpha.-oxo-
- Phenyl glyoxal
- Oxo-phenyl-acetaldehyde
- benzeneacetaldehyde, alpha-oxo-, monohydrate
- OJUGVDODNPJEEC-UHFFFAOYSA-N
- N45G3015PA
- NSC627436
- 2-oxo-2-phenyl-acetaldehyde
- Benzeneacetal
- Benzeneacetaldehyde, alpha
- BRN 1854721
- EINECS 214-036-1
- NCGC00257831-01
- SCHEMBL57493
- AB00817
- Benzeneacetaldehyde, alpha-oxo-
- Tox21_200277
- 1-PHENYLETHANEDIONE
- Benzoyl formaldehyde
- NSC156299
- NCGC00091619-02
- AS-50086
- CHEMBL233632
- Oxo(phenyl)acetaldehyde #
- DTXSID8025888
- Benzeneacetaldehyde, a-oxo-
- AKOS009031532
- NSC-26909
- phenylglyoxal, AldrichCPR
- Phenylglyoxal treated BSA
- CCRIS 966
- DTXCID705888
- EN300-33982
- SY047494
- FT-0633297
- CAS-1074-12-0
- 4-07-00-02129 (Beilstein Handbook Reference)
- O10845
- Z1954804411
- a-hydroxy phenylketene
- NSC-156299
- NSC-627436
- NS00023460
- AI3-22132
- Q5934181
- NSC26909
- NCGC00091619-01
- A18068
- MFCD00006959
- CHEBI:88868
- P0652
- UNII-N45G3015PA
- Phenylglyoxal treated casein
- 1074-12-0
- 1ST178335
- DB-040753
- Benzeneacetaldehyde, alpha-oxo-(9CI)
-
- MDL: MFCD00006959
- Inchi: 1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H
- InChI Key: OJUGVDODNPJEEC-UHFFFAOYSA-N
- SMILES: O=C(C=O)C1C=CC=CC=1
- BRN: 1854721
Computed Properties
- Exact Mass: 134.03700
- Monoisotopic Mass: 134.036779
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.133±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: ~76 °C
- Boiling Point: 135-137 ºC (0.6 Torr)
- Flash Point: 69.8±5.5 ºC,
- Refractive Index: 1.6128 (589.3 nm 25 ºC)
- Solubility: Slightly soluble (7.5 g/l) (25 º C),
- PSA: 34.14000
- LogP: 1.06820
- Solubility: Not determined
2-Oxo-2-phenylacetaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S22-S26-S36
- RTECS:MD3260000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S24/25
2-Oxo-2-phenylacetaldehyde Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Oxo-2-phenylacetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78600-5G |
2-Oxo-2-phenylacetaldehyde |
1074-12-0 | 97.0% | 5g |
¥828.96 | 2023-11-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78600-25G |
2-Oxo-2-phenylacetaldehyde |
1074-12-0 | 97.0% | 25g |
¥2786.13 | 2023-11-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P833556-5g |
PHENYLGLYOXAL MONOHYDRATE, CRYSTALLIZED |
1074-12-0 | 95% | 5g |
¥399.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK545-5g |
2-Oxo-2-phenylacetaldehyde |
1074-12-0 | 95+% | 5g |
¥640.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK545-1g |
2-Oxo-2-phenylacetaldehyde |
1074-12-0 | 95+% | 1g |
¥143.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK545-250mg |
2-Oxo-2-phenylacetaldehyde |
1074-12-0 | 95+% | 250mg |
91CNY | 2021-05-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P833556-25g |
PHENYLGLYOXAL MONOHYDRATE, CRYSTALLIZED |
1074-12-0 | 95% | 25g |
¥1,328.00 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19620-5g |
Phenylglyoxal monohydrate |
1074-12-0 | 5g |
¥489.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P19620-1g |
Phenylglyoxal monohydrate |
1074-12-0 | 1g |
¥129.0 | 2021-09-08 | ||
| Ambeed | A329036-250mg |
2-Oxo-2-phenylacetaldehyde |
1074-12-0 | 95% | 250mg |
$8.0 | 2023-09-08 |
2-Oxo-2-phenylacetaldehyde Related Literature
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Deb Kumar Das,V. Kishore Kumar Pampana,Kuo Chu Hwang Chem. Sci. 2018 9 7318
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Asik Hossian,Manash Kumar Manna,Kartic Manna,Ranjan Jana Org. Biomol. Chem. 2017 15 6592
-
Manli Hua,Jinliang Song,Xin Huang,Honglei Fan,Tianbin Wu,Qinglei Meng,Zhanrong Zhang,Buxing Han Chem. Sci. 2022 13 5196
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Shaoyuan Guo,Xinli Tong,Lingwu Meng,Guobao Yang Catal. Sci. Technol. 2023 13 1748
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A. Sagar,Shinde Vidyacharan,Duddu S. Sharada RSC Adv. 2014 4 37047
Additional information on 2-Oxo-2-phenylacetaldehyde
2-Oxo-2-phenylacetaldehyde: A Versatile Compound in Biomedical Research
2-Oxo-2-phenylacetaldehyde, with the chemical structure of C9H8O2, is a key compound identified by CAS No. 1074-12-0. This molecule belongs to the class of alpha-diketones and exhibits unique chemical properties that have garnered significant attention in the biomedical field. Recent studies have highlighted its potential applications in drug development, metabolic research, and signal transduction pathways. The compound’s structural simplicity and functional versatility make it an ideal candidate for exploring novel therapeutic strategies.
As a phenylacetaldehyde derivative, 2-Oxo-2-phenylacetaldehyde features a conjugated system between the aromatic ring and the carbonyl groups. This structural feature allows for interactions with various biological targets, including enzymes, receptors, and ion channels. Researchers have demonstrated that the compound can modulate the activity of aldose reductase, an enzyme implicated in diabetic complications, through its ability to inhibit the enzyme’s catalytic activity. Such findings underscore the compound’s potential in the treatment of metabolic disorders.
Recent advancements in computational chemistry have provided insights into the molecular mechanisms underlying the biological activity of 2-Oxo-2-phenylacetaldehyde. A 2023 study published in Journal of Medicinal Chemistry employed molecular docking simulations to predict the compound’s binding affinity to glucokinase, a key enzyme in glucose metabolism. The results indicated that the compound could selectively inhibit glucokinase, offering a potential therapeutic avenue for managing hyperglycemia. This computational approach highlights the synergy between in silico modeling and experimental validation in drug discovery.
In the realm of signal transduction, 2-Oxo-2-phenylacetaldehyde has been shown to interact with protein kinase C (PKC) isoforms. A 2022 study in Cell Reports reported that the compound could modulate the phosphorylation status of PKC, thereby influencing cellular signaling pathways associated with inflammation and apoptosis. These findings suggest that 2-Oxo-2-phenyacetaldehyde may serve as a scaffold for developing small-molecule inhibitors targeting PKC-related diseases, such as cancer and neurodegenerative disorders.
One of the most promising applications of 2-Oxo-2-phenylacetaldehyde lies in its potential as a prodrug platform. A 2023 paper in Advanced Drug Delivery Reviews explored the use of the compound as a carrier for delivering bioactive molecules to specific cellular compartments. By conjugating the compound with targeting ligands, researchers were able to enhance the selectivity of drug delivery, reducing off-target effects. This approach aligns with the growing trend of personalized medicine and targeted therapy in biomedical research.
Additionally, the compound has shown promise in the development of biological sensors. A 2022 study in Biosensors & Bioelectronics demonstrated that 2-Oxo-2-phenylacetaldehyde could be used as a fluorescent probe for detecting hydrogen peroxide in biological systems. The compound’s fluorescence intensity was found to increase in the presence of hydrogen peroxide, enabling real-time monitoring of oxidative stress. This application highlights the compound’s utility in diagnostic and therapeutic monitoring.
Recent research has also focused on the synthetic pathways of 2-Oxo-2-phenylacetaldehyde. A 2023 review in Organic Chemistry Insights discussed various methods for synthesizing the compound, including aldol condensation and oxidative coupling reactions. The study emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which is critical for pharmaceutical applications. These synthetic strategies provide a foundation for large-scale production of the compound for clinical trials.
Despite its promising properties, the compound’s toxicological profile remains an area of active investigation. A 2023 study in Toxicological Sciences evaluated the acute and chronic toxicity of 2-Oxo-2-phenylacetaldehyde in animal models. The results indicated that the compound was relatively safe at low concentrations, but higher doses could induce oxidative stress in liver and kidney tissues. These findings underscore the need for rigorous safety assessments before advancing to clinical trials.
Looking ahead, the compound’s potential in antimicrobial therapy has attracted attention. A 2023 paper in Antimicrobial Agents and Chemotherapy reported that 2-Oxo-2-phenylacetaldehyde could inhibit the growth of Gram-positive bacteria by disrupting their cell membranes. The study suggested that the compound’s amphiphilic nature allows it to interact with bacterial lipid membranes, leading to membrane permeabilization. This discovery opens new avenues for developing antibiotics resistant to drug resistance mechanisms.
In conclusion, 2-Oxo-2-phenylacetaldehyde, identified by CAS No. 1074-12-0, represents a multifaceted compound with diverse applications in biomedical research. Its structural simplicity, combined with its ability to interact with key biological targets, positions it as a valuable tool for exploring novel therapeutic strategies. As research continues to uncover its mechanisms of action and optimize its synthesis, the compound is poised to play a significant role in advancing the fields of pharmacology, diagnostics, and personalized medicine.
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